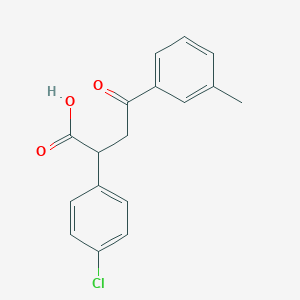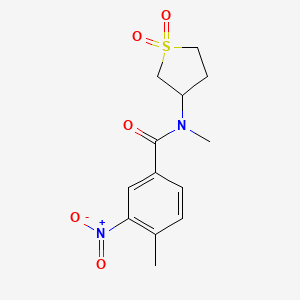
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H16N2O5S and its molecular weight is 312.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reductive Chemistry and Cytotoxicity
Reductive chemistry plays a crucial role in understanding the biological activity of nitrobenzamide derivatives. For instance, the study by Palmer et al. (1995) elucidates the reductive chemistry of a novel hypoxia-selective cytotoxin, highlighting its selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This process is essential for developing targeted cancer therapies, as it helps identify compounds that are more cytotoxic upon reduction, suggesting potential applications in cancer treatment without directly involving drug use and dosage information (Palmer et al., 1995).
Structural Characterization and Co-crystal Formation
The formation of solvates, co-crystals, and salts with various compounds, as investigated by Vangala et al. (2013), provides insights into the structural and thermochemical properties of nitrofurantoin, a chemically related compound. Understanding these properties is critical for drug formulation and development, offering avenues for creating new solid forms of active pharmaceutical ingredients (APIs) without discussing drug side effects (Vangala et al., 2013).
Synthesis and Characterization
Research on the synthesis and structural characterization of p-nitrobenzamide compounds, as conducted by Arslan et al. (2015), demonstrates the importance of detailed chemical analysis in understanding the molecular properties of nitrobenzamide derivatives. Such studies are fundamental to advancing organic chemistry and materials science, focusing on molecular geometries and vibrational frequencies without delving into applications in drug formulation (Arslan et al., 2015).
Antibacterial Activity
The exploration of nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide for antibacterial activities, as studied by Saeed et al. (2010), showcases the potential of nitrobenzamide derivatives in developing new antibacterial agents. This research points to the broader applicability of such compounds in addressing microbial resistance, emphasizing the characterization and biological activity without involving direct drug usage (Saeed et al., 2010).
Electrophysiological Effects
Investigations into the electrophysiological effects of compounds with similar structures to nitrobenzamide derivatives, such as BRL-32872, highlight the intricate relationship between chemical structure and biological function. These studies contribute to our understanding of how modifications in chemical structure can influence the activity of potential therapeutic agents, focusing on mechanisms of action rather than specific drug dosages or side effects (Bril et al., 1995).
Mecanismo De Acción
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by the compound affects various physiological processes. GIRK channels play a role in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . For example, in the context of pain perception, activation of these channels could potentially lead to a decrease in pain sensation .
Análisis Bioquímico
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This means that it interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
As a GIRK channel activator, this compound can influence cell function by modulating the activity of these channels . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels . It can bind to these channels, leading to their activation and subsequent changes in cell excitability .
Temporal Effects in Laboratory Settings
It has been noted that compounds with similar structures display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,4-dimethyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9-3-4-10(7-12(9)15(17)18)13(16)14(2)11-5-6-21(19,20)8-11/h3-4,7,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSNNOFQIQWMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2918906.png)
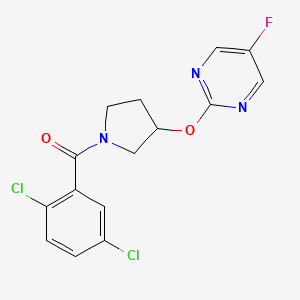
![N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B2918908.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2918910.png)
![8-Butyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2918912.png)

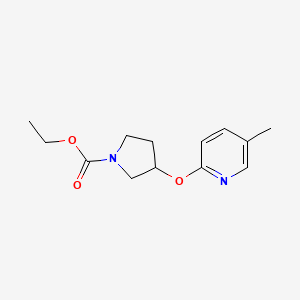

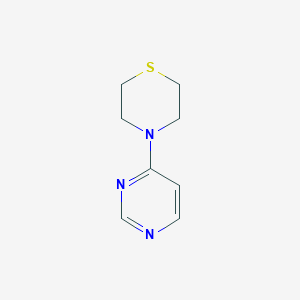

![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)
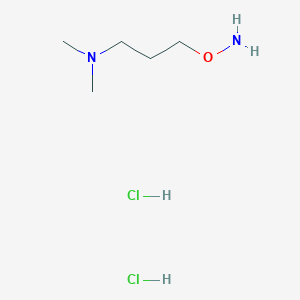
![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)
